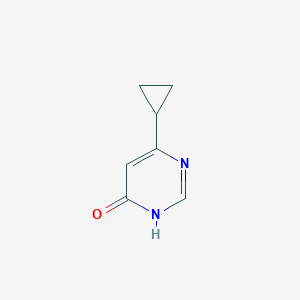

6-Cyclopropylpyrimidin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c10-7-3-6(5-1-2-5)8-4-9-7/h3-5H,1-2H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCBSUUFNOFEDES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632888 | |

| Record name | 6-Cyclopropylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7038-75-7 | |

| Record name | 6-Cyclopropylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-cyclopropylpyrimidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 6-Cyclopropylpyrimidin-4-ol

Introduction

In the landscape of modern drug discovery, particularly within kinase inhibitor development, the pyrimidine scaffold is of paramount importance.[1] Its unique electronic and structural features allow for targeted interactions with enzyme active sites.[1] 6-Cyclopropylpyrimidin-4-ol is a key intermediate in the synthesis of a variety of biologically active compounds. A thorough understanding of its physicochemical properties is not merely academic; it is a critical prerequisite for its effective utilization in medicinal chemistry and process development. Poor aqueous solubility can impede bioavailability and lead to misleading results in biological screening, while uncharacterized stability can jeopardize shelf-life and therapeutic efficacy.[2]

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific principles and field-tested experimental methodologies. The protocols detailed herein are presented as self-validating systems, ensuring the generation of robust and reliable data.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical characteristics. These properties govern its behavior in both chemical and biological systems.

Structural and Molecular Identifiers

The unambiguous identification of a chemical entity is the cornerstone of all subsequent scientific investigation. The structural and molecular identifiers for this compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 7038-75-7 | [3][4] |

| Molecular Formula | C₇H₈N₂O | [1][3] |

| Molecular Weight | 136.15 g/mol | [1][3] |

| Canonical SMILES | C1CC1C2=CC(=O)N=CN=C2 | PubChem |

Diagram 1: Chemical Structure of this compound

A 2D representation of the chemical structure.

Physical Properties

The physical state and thermal behavior of a compound are critical for its handling, storage, and formulation.

| Property | Value | Notes | Source |

| Melting Point | 163-165 °C | Experimental | [1] |

| Boiling Point | 246.0 ± 23.0 °C | Predicted | [1] |

| Density | 1.43 ± 0.1 g/cm³ | Predicted | [1] |

Expert Insight: The experimental melting point provides a narrow range, suggesting a relatively pure substance. The predicted boiling point and density, while useful for initial assessment, should be experimentally verified for critical applications such as process scale-up, where these parameters directly impact equipment selection and safety protocols.

Solubility, Lipophilicity, and Acidity: The Triad of Developability

The interplay between a compound's solubility, lipophilicity (logP), and acidity (pKa) is a primary determinant of its "drug-like" characteristics, influencing absorption, distribution, metabolism, and excretion (ADME).

Aqueous Solubility

Experimental Protocol: Thermodynamic (Equilibrium) Solubility Determination

This method determines the true equilibrium solubility of a compound and is considered the gold standard.[2]

Diagram 2: Workflow for Thermodynamic Solubility Determination

A stepwise process for measuring thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.[2]

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and aqueous phases by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve must be prepared to ensure accurate quantification.

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross cell membranes. A calculated logP value for the closely related analog, 6-Amino-2-cyclopropylpyrimidin-4-ol, is 0.6418, suggesting a relatively balanced hydrophilic-lipophilic character.[6]

Experimental Protocol: Shake-Flask Method for logP Determination

Methodology:

-

Preparation of Phases: Prepare n-octanol saturated with water and water saturated with n-octanol.

-

Partitioning: Dissolve a known amount of this compound in one of the phases. Add a known volume of the other phase and shake the mixture vigorously for a set period to allow for partitioning.

-

Phase Separation: Allow the two phases to separate completely, often aided by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Acidity (pKa)

The pKa is the negative logarithm of the acid dissociation constant and is a measure of the strength of an acid in solution. For this compound, the acidic proton is on the hydroxyl group of the pyrimidinol ring. The pKa value is critical as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and receptor binding. While an experimental pKa for this specific compound is not available, theoretical calculations can provide an estimate.[7][8][9][10]

Experimental Protocol: Potentiometric Titration for pKa Determination

Diagram 3: Potentiometric Titration Workflow

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 7038-75-7 | this compound - Synblock [synblock.com]

- 4. 6-CYCLOPROPYL-PYRIMIDIN-4-OL (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparative Study of Calculated and Experimental pKa Values for Some Carbon and Alcoholic Compounds [article.sapub.org]

- 9. peerj.com [peerj.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Cyclopropylpyrimidin-4-ol (CAS 7038-75-7): A Key Intermediate in Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Cyclopropylpyrimidin-4-ol, identified by the CAS number 7038-75-7, has emerged as a pivotal building block in medicinal chemistry, particularly in the development of targeted cancer therapies. Its unique structural features, combining a pyrimidine core with a cyclopropyl moiety, make it a valuable intermediate for the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of next-generation therapeutics. The pyrimidine nucleus is a fundamental component of DNA and RNA, and its derivatives are well-established for their significant pharmacokinetic profiles, including good solubility and metabolic stability.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

| Property | Value | Source |

| CAS Number | 7038-75-7 | [2] |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Melting Point | 163-165 °C | [2] |

| Boiling Point (Predicted) | 246.0 ± 23.0 °C | [2] |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | [2] |

| MDL Number | MFCD12032878 | [2] |

Synthesis of this compound

The synthesis of this compound is a critical step in its utilization as a pharmaceutical intermediate. A common and effective method involves the cyclocondensation of a β-ketoester with a formamidine source.

Experimental Protocol: Synthesis via Condensation of Ethyl 3-cyclopropyl-3-oxopropanoate with Formamidine Acetate

This protocol outlines a robust and scalable synthesis of this compound.

Materials:

-

Ethyl 3-cyclopropyl-3-oxopropanoate

-

Formamidine acetate

-

Sodium methoxide

-

Methanol

-

Acetic acid

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium methoxide (3.0 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: To the stirred solution, add formamidine acetate (1.5 equivalents) and ethyl 3-cyclopropyl-3-oxopropanoate (1.0 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with glacial acetic acid to a pH of approximately 7.

-

Isolation of Product: Remove the methanol under reduced pressure. To the resulting residue, add deionized water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration and wash with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Causality of Experimental Choices:

-

Sodium methoxide acts as a strong base to deprotonate the active methylene group of the β-ketoester, facilitating the initial Michael addition to formamidine.

-

Methanol serves as a suitable solvent that readily dissolves the reactants and the base.

-

Refluxing provides the necessary activation energy for the cyclization and subsequent dehydration steps to form the pyrimidine ring.

-

Neutralization with acetic acid quenches the reaction and precipitates the product, which is less soluble in the aqueous-methanolic mixture at neutral pH.

-

Recrystallization is a standard and effective method for purifying solid organic compounds, removing any unreacted starting materials and by-products.

References

The Core Mechanism of 6-Cyclopropylpyrimidin-4-ol Derivatives in Kinase Inhibition: A Technical Guide for Drug Discovery Professionals

Abstract

The 6-cyclopropylpyrimidin-4-ol scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of targeted kinase inhibitors for oncology. Its inherent structural features, including its ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases, combined with the favorable physicochemical properties imparted by the cyclopropyl group, make it a valuable building block for potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the mechanism of action of kinase inhibitors derived from this core, intended for researchers, scientists, and drug development professionals. We will dissect the molecular interactions, downstream cellular consequences, and the experimental methodologies used to elucidate these mechanisms, focusing on a representative Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor as a case study.

Introduction: The Strategic Advantage of the this compound Core

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including the nucleobases of DNA and RNA. In the realm of kinase inhibition, its nitrogen atoms act as crucial hydrogen bond acceptors, mimicking the adenine base of ATP and enabling competitive binding to the kinase hinge region.[1] The addition of a cyclopropyl group at the 6-position offers several advantages in drug design. This small, rigid ring system can enhance metabolic stability, improve potency, and provide a vector for exploring chemical space to optimize selectivity and pharmacokinetic properties.[2]

Derivatives of this compound have been investigated as inhibitors of a range of kinases, including Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal Kinase (JNK), and Cyclin-Dependent Kinases (CDKs).[3][4] This guide will focus on the well-characterized mechanism of CDK4/6 inhibition as a prime example of the therapeutic potential unlocked by this versatile scaffold.

Unraveling the Mechanism of Action: A Focus on CDK4/6 Inhibition

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[5] In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Small molecule inhibitors that target CDK4/6 have shown significant clinical success, particularly in the treatment of hormone receptor-positive (HR+) breast cancer.[6]

Molecular Interactions at the ATP-Binding Site

The primary mechanism of action for this compound-derived kinase inhibitors is competitive inhibition at the ATP-binding site of the target kinase. The pyrimidine core forms critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of key residues in the hinge region of the kinase, effectively blocking the binding of ATP and preventing the phosphorylation of downstream substrates.[7]

The 4-ol (or its tautomeric 4-oxo form) can also participate in hydrogen bonding, further anchoring the inhibitor in the active site. The cyclopropyl group typically occupies a hydrophobic pocket, contributing to the overall binding affinity. Substitutions at other positions on the pyrimidine ring are strategically designed to enhance selectivity and potency by interacting with specific amino acid residues unique to the target kinase.

Caption: A generalized workflow for characterizing kinase inhibitors.

Cellular Consequences of CDK4/6 Inhibition

The inhibition of CDK4/6 by a this compound derivative leads to a cascade of downstream cellular events:

-

G1 Cell Cycle Arrest: By preventing the phosphorylation of the Retinoblastoma (Rb) protein, a key substrate of CDK4/6, the inhibitor maintains Rb in its active, hypophosphorylated state.[2] Active Rb binds to the E2F transcription factor, preventing the expression of genes required for entry into the S phase. This results in a robust G1 cell cycle arrest.[6]

-

Induction of Senescence and Apoptosis: Prolonged G1 arrest can trigger cellular senescence, a state of irreversible growth arrest. In some cancer cell lines, CDK4/6 inhibition can also lead to apoptosis (programmed cell death).[2]

-

Rb-Dependency: The efficacy of CDK4/6 inhibitors is largely dependent on the presence of a functional Rb protein. Cancer cells with a loss-of-function mutation in the RB1 gene are typically resistant to these agents.[2]

Caption: The signaling pathway of CDK4/6 inhibition leading to G1 arrest.

Experimental Protocols for Mechanistic Elucidation

A robust understanding of the mechanism of action requires a combination of biochemical and cell-based assays. The following protocols are fundamental to characterizing a novel kinase inhibitor derived from this compound.

Biochemical Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against the target kinase.

Methodology:

-

Reagents and Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

-

Rb protein substrate.

-

ATP (adenosine triphosphate).

-

Test compound (this compound derivative) at various concentrations.

-

Kinase assay buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

384-well microplates.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Data Presentation:

| Compound | Target Kinase | IC50 (nM) |

| Derivative X | CDK4/Cyclin D1 | 15 |

| Derivative X | CDK6/Cyclin D3 | 25 |

| Palbociclib (Control) | CDK4/Cyclin D1 | 11 |

| Palbociclib (Control) | CDK6/Cyclin D3 | 16 |

Cellular Proliferation Assay

Objective: To assess the anti-proliferative effect of the compound on cancer cell lines.

Methodology:

-

Cell Lines:

-

Rb-positive cancer cell line (e.g., MCF-7 breast cancer).

-

Rb-negative cancer cell line (e.g., MDA-MB-468 breast cancer) as a negative control.

-

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound.

-

Incubate for a specified period (e.g., 72 hours).

-

Measure cell viability using a suitable method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

Calculate the GI50 (concentration for 50% growth inhibition) values.

-

Cell Cycle Analysis

Objective: To determine the effect of the compound on cell cycle distribution.

Methodology:

-

Procedure:

-

Treat cancer cells with the test compound at various concentrations for a defined period (e.g., 24 hours).

-

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells by flow cytometry.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

The this compound scaffold represents a highly validated and versatile starting point for the design of potent and selective kinase inhibitors. As exemplified by CDK4/6 inhibitors, derivatives of this core can effectively block ATP binding, leading to the inhibition of downstream signaling pathways and ultimately arresting the proliferation of cancer cells. The experimental protocols outlined in this guide provide a robust framework for elucidating the mechanism of action of novel compounds based on this privileged structure.

Future research in this area will likely focus on further optimizing the selectivity of these inhibitors to minimize off-target effects and exploring their application in combination therapies to overcome drug resistance. The continued exploration of the chemical space around the this compound core holds significant promise for the development of next-generation targeted cancer therapeutics.

References

- 1. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Cyclopropylpyrimidin-4-ol: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 6-Cyclopropylpyrimidin-4-ol, a molecule of interest in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field, offering a predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While direct experimental data for this specific molecule is not widely available in public repositories, this guide synthesizes established principles of spectroscopic interpretation for pyrimidine derivatives and related heterocyclic compounds to provide a robust predictive framework.[3][4][5]

Introduction

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core scaffolds in numerous biologically active molecules, including nucleic acids and various pharmaceuticals.[1][4] The presence of a cyclopropyl group and a hydroxyl function on the pyrimidine ring suggests unique structural and electronic properties that can be elucidated through modern spectroscopic techniques. Understanding the characteristic spectral signatures of this molecule is paramount for its unambiguous identification, purity assessment, and the study of its chemical behavior. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on the analysis of similar structures and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.[4] For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.

The predicted ¹H NMR spectrum of this compound, hypothetically recorded in deuterated dimethyl sulfoxide (DMSO-d₆), is expected to exhibit distinct signals for the pyrimidine ring protons, the cyclopropyl protons, and the hydroxyl proton. DMSO-d₆ is a common solvent for NMR analysis of organic molecules.[6] It's important to note that residual water in DMSO-d₆ typically appears as a broad singlet around 3.33 ppm, and the residual solvent peak (DMSO-d₅) is observed as a quintet at approximately 2.50 ppm.[6][7][8]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (pyrimidine) | 8.0 - 8.2 | Singlet (s) | - |

| H-5 (pyrimidine) | 5.8 - 6.0 | Singlet (s) | - |

| H-7 (cyclopropyl CH) | 1.8 - 2.0 | Multiplet (m) | - |

| H-8/H-9 (cyclopropyl CH₂) | 0.8 - 1.2 | Multiplet (m) | - |

| OH | 11.0 - 12.0 | Broad Singlet (br s) | - |

-

Rationale for Predictions:

-

Pyrimidine Protons (H-2, H-5): The pyrimidine ring protons are in an electron-deficient environment, leading to downfield chemical shifts. H-2 is expected to be the most downfield due to the inductive effect of the two adjacent nitrogen atoms. H-5 will be further upfield, influenced by the adjacent carbon and nitrogen.

-

Cyclopropyl Protons (H-7, H-8/H-9): The cyclopropyl protons are expected in the aliphatic region. The methine proton (H-7) will be slightly more downfield than the methylene protons (H-8/H-9) due to its attachment to the pyrimidine ring. The strained nature of the cyclopropyl ring can lead to complex splitting patterns.

-

Hydroxyl Proton (OH): The hydroxyl proton is expected to be a broad singlet at a significantly downfield chemical shift due to hydrogen bonding with the DMSO solvent and potential tautomerism with the pyrimidinone form.

-

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are based on typical values for pyrimidine and cyclopropyl moieties.[9][10][11]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (pyrimidine) | 150 - 155 |

| C-4 (pyrimidine) | 165 - 170 |

| C-5 (pyrimidine) | 100 - 105 |

| C-6 (pyrimidine) | 160 - 165 |

| C-7 (cyclopropyl CH) | 15 - 20 |

| C-8/C-9 (cyclopropyl CH₂) | 5 - 10 |

-

Rationale for Predictions:

-

Pyrimidine Carbons (C-2, C-4, C-5, C-6): The pyrimidine carbons are expected in the aromatic/heteroaromatic region. C-4 and C-6, being attached to electronegative atoms (oxygen and nitrogen, and the cyclopropyl group respectively), will be significantly downfield. C-2 will also be downfield due to the two adjacent nitrogens. C-5 is anticipated to be the most upfield of the pyrimidine carbons.

-

Cyclopropyl Carbons (C-7, C-8/C-9): The cyclopropyl carbons will appear in the aliphatic region at relatively upfield chemical shifts, characteristic of strained ring systems.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.[3][12][13] The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=O (from the pyrimidinone tautomer), and C=N/C=C bonds.[3][14]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3200 - 2800 | Broad, Strong |

| C-H stretch (aromatic/vinylic) | 3100 - 3000 | Medium |

| C-H stretch (aliphatic, cyclopropyl) | 3000 - 2850 | Medium |

| C=O stretch (pyrimidinone tautomer) | 1700 - 1650 | Strong |

| C=N/C=C stretch (pyrimidine ring) | 1650 - 1550 | Medium to Strong |

| C-O stretch | 1250 - 1150 | Medium |

-

Rationale for Predictions:

-

The broad O-H stretching band is indicative of the hydroxyl group and its involvement in hydrogen bonding.

-

The presence of a strong C=O stretching band would suggest a significant contribution from the pyrimidinone tautomer in the solid state.

-

The C=N and C=C stretching vibrations of the pyrimidine ring typically appear in the 1650-1550 cm⁻¹ region.[3]

-

The C-H stretching bands for the aromatic and cyclopropyl protons will be in their characteristic regions.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.[4][15][16] For this compound (Molecular Formula: C₇H₈N₂O), the calculated molecular weight is 136.15 g/mol .

-

Predicted Molecular Ion: A prominent molecular ion peak ([M]⁺) is expected at m/z 136.

-

Predicted Fragmentation Pattern: The fragmentation of pyrimidine derivatives can be complex.[15][17][18][19][20] Key predicted fragmentation pathways for this compound include:

-

Loss of CO (m/z 28) from the pyrimidinone tautomer to give a fragment at m/z 108.

-

Loss of the cyclopropyl group (C₃H₅, m/z 41) to yield a fragment at m/z 95.

-

Cleavage of the pyrimidine ring can lead to various smaller fragments.

-

Experimental Protocols

To obtain high-quality spectroscopic data, adherence to standardized experimental protocols is crucial. The following sections outline recommended procedures for acquiring NMR, IR, and MS data for this compound.

NMR Data Acquisition

References

- 1. jchr.org [jchr.org]

- 2. Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 7. mason.gmu.edu [mason.gmu.edu]

- 8. researchgate.net [researchgate.net]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Visualizer loader [nmrdb.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. sphinxsai.com [sphinxsai.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. article.sapub.org [article.sapub.org]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Tautomeric Landscape of 6-Cyclopropylpyrimidin-4-ol

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, represents a critical consideration in drug discovery and development. The specific tautomeric forms of a molecule can profoundly influence its physicochemical properties, receptor binding affinity, and metabolic stability. This technical guide provides an in-depth examination of the tautomerism of 6-cyclopropylpyrimidin-4-ol, a heterocyclic scaffold of interest in medicinal chemistry. We will explore the potential tautomeric forms, the analytical techniques for their characterization, and the key factors influencing the tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this fundamental chemical phenomenon.

Introduction: The Significance of Tautomerism in Drug Design

The concept of tautomerism is fundamental to the structure and reactivity of many organic molecules, particularly heterocyclic systems that are prevalent in pharmaceuticals.[1] Tautomers are constitutional isomers that exist in a dynamic equilibrium, typically involving the migration of a proton.[2] For drug candidates, the dominant tautomeric form can dictate crucial parameters such as solubility, lipophilicity, and the ability to form hydrogen bonds with a biological target.[3][4] Mischaracterization of the tautomeric state can lead to erroneous structure-activity relationship (SAR) interpretations and ultimately, the failure of promising drug candidates.

The 4-pyrimidinone core, present in nucleic acid bases like guanine, uracil, and thymine, has been the subject of extensive experimental and theoretical studies regarding its tautomeric behavior.[1] The equilibrium between the keto (pyrimidinone) and enol (hydroxypyrimidine) forms is a key aspect of its chemistry.[1][5][6][7][8] This guide will specifically focus on the 6-cyclopropyl substituted derivative, dissecting the influence of this unique substituent on the tautomeric landscape.

Tautomeric Possibilities in this compound

This compound can theoretically exist in several tautomeric forms. The primary equilibrium to consider is the keto-enol tautomerism involving the pyrimidinone ring.

-

Keto Tautomer (Amide): 6-cyclopropylpyrimidin-4(3H)-one and 6-cyclopropylpyrimidin-4(1H)-one.

-

Enol Tautomer (Hydroxy): this compound.

Additionally, depending on the conditions, amine-imine tautomerism could also be considered if other functional groups were present, though it is not the primary focus for this specific molecule. Computational studies on the parent 4-pyrimidinone molecule have consistently shown that the 4-keto structure is the most stable form.[1] The introduction of a cyclopropyl group at the 6-position is not expected to fundamentally alter this preference but may subtly influence the equilibrium due to its electronic properties.[9][10][11] The cyclopropyl group can act as a good donor in hyperconjugation, which could stabilize adjacent carbocations or influence the electron density of the pyrimidine ring.[9]

Caption: Potential Tautomeric Equilibria for this compound.

Experimental Characterization of Tautomeric Forms

A multi-pronged analytical approach is essential for the unambiguous determination of the predominant tautomeric form and the quantification of the equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[2][12][13][14] Both proton (¹H) and carbon-¹³C NMR provide distinct signatures for each tautomer.

-

¹H NMR: The chemical shifts of the protons attached to the pyrimidine ring and the NH protons are highly sensitive to the tautomeric state. In the keto form, a distinct NH proton signal is expected, which would be absent in the enol form, replaced by an OH signal. The slow rate of interconversion between keto and enol tautomers on the NMR timescale often allows for the observation of separate signals for each species, enabling their quantification by integration.[12][15]

-

¹³C NMR: The chemical shift of the C4 carbon is a key indicator. In the keto tautomer, this carbon will have a chemical shift characteristic of a carbonyl group, while in the enol form, it will be in the range of a carbon atom of an aromatic ring bearing a hydroxyl group.

Experimental Protocol: ¹H NMR for Tautomer Ratio Determination

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent of interest (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a concentration of approximately 10-20 mg/mL.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.

-

Data Processing: Process the spectrum with appropriate phasing and baseline correction.

-

Integration and Analysis: Integrate the signals corresponding to unique protons of each tautomer. For instance, integrate the distinct NH proton signal of the keto form and a well-resolved aromatic proton of the enol form. The ratio of the integrals will provide the molar ratio of the tautomers in that specific solvent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be a valuable technique for studying tautomeric equilibria, especially when the tautomers have distinct chromophores.[16][17][18][19] The keto and enol forms of pyrimidinones are expected to have different absorption maxima (λ_max) due to differences in their electronic conjugation.

-

Keto Tautomer: Typically exhibits a π → π* transition at a shorter wavelength.

-

Enol Tautomer: The extended conjugation in the aromatic enol form often results in a bathochromic shift (a shift to a longer wavelength) of the π → π* transition compared to the keto form.[20]

Experimental Protocol: Solvent-Dependent UV-Vis Spectroscopy

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a non-polar, aprotic solvent (e.g., cyclohexane or dioxane).

-

Sample Preparation: Prepare a series of solutions with the same concentration of the compound in a range of solvents with varying polarities and hydrogen bonding capabilities (e.g., cyclohexane, acetonitrile, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Compare the λ_max values and the overall spectral shapes across the different solvents. A significant shift in λ_max or the appearance of new absorption bands is indicative of a shift in the tautomeric equilibrium.[21][22][23]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state.[3][4][24][25][26] By determining the precise atomic positions, it can unambiguously identify the tautomeric form present in the crystal lattice. While this method provides a static picture and does not directly reflect the equilibrium in solution, it is invaluable for establishing the structure of the thermodynamically most stable form in the solid state.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed and can be significantly influenced by several factors.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role in stabilizing one tautomer over another.[21][22][23][27]

-

Polar Protic Solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with both the keto and enol forms. Their effect on the equilibrium will depend on the relative stabilization of each tautomer.

-

Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can act as hydrogen bond acceptors and may favor the tautomer with a better hydrogen bond donor group.

-

Non-polar Solvents (e.g., cyclohexane, carbon tetrachloride): In these solvents, intramolecular hydrogen bonding, if possible, can play a significant role in stabilizing a particular tautomer.

Table 1: Expected Predominant Tautomer in Different Solvents

| Solvent Type | Expected Predominant Tautomer | Rationale |

| Non-polar | Keto | Generally, the keto form of 4-pyrimidinone is more stable.[1] |

| Polar Aprotic | Keto | The NH group of the keto form can act as a hydrogen bond donor. |

| Polar Protic | Keto | While both forms can interact, the inherent stability of the keto form often prevails.[1] |

pH

The pH of the medium can have a profound effect on the tautomeric equilibrium, especially for ionizable molecules. At different pH values, the molecule can exist in its neutral, protonated, or deprotonated forms, each with its own tautomeric preferences. For this compound, changes in pH will influence the protonation state of the pyrimidine ring nitrogens and the hydroxyl/amide group, thereby shifting the equilibrium.

Temperature

Temperature can influence the tautomeric equilibrium constant (K_T). By studying the equilibrium at different temperatures (Variable Temperature NMR), thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS) for the tautomerization process can be determined.

Computational Analysis of Tautomer Stability

Quantum chemical calculations are a powerful complementary tool to experimental studies.[5][6][7][8] Methods such as Density Functional Theory (DFT) can be used to calculate the relative energies of the different tautomers in the gas phase and in solution (using continuum solvent models). These calculations can provide valuable insights into the intrinsic stability of the tautomers and help in the interpretation of experimental data. Computational studies have shown that for 4-hydroxypyrimidine, the ketonic form is more stable.[5]

Caption: Integrated Workflow for Tautomerism Analysis.

Conclusion

The tautomeric behavior of this compound is a multifaceted phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of its tautomeric landscape is paramount for its successful application in drug discovery programs. This guide has outlined the key theoretical considerations, experimental methodologies, and influencing factors. For any drug development professional working with this or similar heterocyclic systems, a thorough investigation of tautomerism, employing a combination of spectroscopic and computational techniques, is not just recommended but essential for making informed decisions and advancing promising candidates. It is consistently observed that for 4-pyrimidinone and its analogs, the keto form is the most stable structure.[1]

References

- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]

- 2. The use of NMR spectroscopy to study tautomerism (2006) | Rosa M. Claramunt | 172 Citations [scispace.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclopropyl group - Wikipedia [en.wikipedia.org]

- 10. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. worldscientific.com [worldscientific.com]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Design, synthesis, and X-ray crystal structures of 2,4-diaminofuro[2,3-d]pyrimidines as multireceptor tyrosine kinase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the In Silico Prediction of 6-Cyclopropylpyrimidin-4-ol Bioactivity

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities.[1][2][3][4] 6-Cyclopropylpyrimidin-4-ol, a specific derivative, presents an intriguing candidate for bioactivity exploration. This guide provides a comprehensive, technically-grounded workflow for the in silico prediction of its biological activity. Eschewing a rigid template, this document is structured to logically flow from foundational molecular analysis to a multi-pronged computational prediction strategy, culminating in data synthesis and interpretation. We will delve into the causality behind methodological choices, providing detailed, field-proven protocols for target prediction, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate early-phase drug discovery.

Foundational Analysis: Understanding the Molecule

Before any predictive modeling, a thorough understanding of the subject molecule is paramount. This initial phase establishes the physicochemical context that governs all subsequent in silico experiments.

Structural and Physicochemical Profile

The first step is to define the molecule's structure and calculate its fundamental physicochemical properties. The structure is represented by its SMILES (Simplified Molecular-Input Line-Entry System) string: C1CC1C2=NC=NC(=C2)O. Using this, we can compute key descriptors that influence a molecule's pharmacokinetic and pharmacodynamic behavior.

Why this is important: Properties like molecular weight (MW), lipophilicity (LogP), and polar surface area (TPSA) are critical determinants of a molecule's ability to be absorbed, distributed through the body, and penetrate cell membranes. These values are benchmarked against established rules, such as Lipinski's Rule of Five, to provide an early assessment of "drug-likeness."

| Property | Value | Drug-Likeness Assessment (Lipinski's Rule) |

| Molecular Formula | C7H8N2O | - |

| Molecular Weight | 136.15 g/mol | Compliant (< 500) |

| LogP (Consensus) | 0.55 | Compliant (< 5) |

| Topological Polar Surface Area (TPSA) | 49.4 Ų | Compliant |

| Hydrogen Bond Donors | 1 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |

| Rotatable Bonds | 1 | Compliant (≤ 10) |

| Table 1: Physicochemical properties of this compound, calculated using SwissADME.[5][6] |

The data in Table 1 suggest that this compound has a favorable physicochemical profile for a potential oral drug candidate.

The In Silico Bioactivity Prediction Workflow

Our predictive strategy is a multi-step pipeline designed to systematically identify potential biological targets and characterize the molecule's interaction with them. This integrated approach, combining ligand-based and structure-based methods, provides a more robust and validated prediction.

Caption: Overall workflow for in silico bioactivity prediction.

Step 1: Ligand-Based Target Prediction

This approach operates on the principle of chemical similarity: molecules with similar structures are likely to bind to similar protein targets.[7] We use this method to cast a wide net and identify the most probable biological targets.

Causality & Rationale: By comparing our query molecule to a vast database of compounds with known bioactivities, we can generate a ranked list of potential protein targets. This is an efficient first step to hypothesize a mechanism of action without requiring prior knowledge of the molecule's function. We will use the SwissTargetPrediction server, which combines 2D and 3D similarity measures for robust prediction.[8][9][10][11][12]

Experimental Protocol: Target Prediction with SwissTargetPrediction

-

Navigate to the SwissTargetPrediction web server.[9]

-

Input Molecule: In the "Enter a SMILES or draw a molecule" field, paste the SMILES string for this compound: C1CC1C2=NC=NC(=C2)O.

-

Select Organism: Choose Homo sapiens from the dropdown menu to focus the search on human proteins.

-

Run Prediction: Click the "Predict targets" button.

-

Analyze Results: The output will be a list of protein targets, ranked by probability. The targets with the highest probability (lowest value) are the most likely candidates. Pay close attention to protein classes that appear frequently, such as kinases, GPCRs, or enzymes, as pyrimidine scaffolds are known to interact with these families.[13]

Step 2: Structure-Based Validation via Molecular Docking

Once we have a list of prioritized targets, we must validate these predictions using a structure-based approach. Molecular docking simulates the binding of our molecule (the ligand) into the binding site of a target protein (the receptor).[14][15][16][17]

Causality & Rationale: Docking predicts the preferred binding pose and estimates the binding affinity (strength) of the interaction. A low binding energy (typically a negative value) suggests a more stable and favorable interaction. This step is crucial for validating the targets identified in Step 1 and providing a structural hypothesis for the molecule's activity. We will use AutoDock Vina, a widely-used and validated docking software.[18][19][20][21]

Caption: Conceptual workflow of a molecular docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol assumes the use of AutoDock Tools for file preparation and PyMOL for visualization. Let's assume SwissTargetPrediction identified a specific kinase (e.g., a Cyclin-Dependent Kinase - CDK) as a high-probability target.

-

Receptor Preparation:

-

a. Download Structure: Go to the RCSB Protein Data Bank (PDB) and download the crystal structure of the target kinase (e.g., PDB ID: 2A4L).[22][23][24][25][26]

-

b. Clean PDB: Open the PDB file in a molecular viewer. Remove water molecules, co-factors, and any co-crystallized ligands. Save the cleaned protein structure.

-

c. Convert to PDBQT: In AutoDock Tools, open the cleaned PDB file. Add polar hydrogens and compute Gasteiger charges. Save the final receptor file in PDBQT format. This format includes atomic charge and atom type information required by Vina.

-

-

Ligand Preparation:

-

a. Generate 3D Structure: Using a chemical drawing tool, create the 2D structure of this compound and convert it to a 3D SDF file.

-

b. Convert to PDBQT: Open the ligand SDF file in AutoDock Tools. The software will automatically detect the root and define rotatable bonds. Save the ligand in PDBQT format.

-

-

Grid Box Definition:

-

a. Identify Binding Site: The binding site is often the cavity where the original, co-crystallized ligand was located.

-

b. Center and Size: In AutoDock Tools, use the "Grid Box" feature. Center the box on the identified binding site. Adjust the dimensions of the box to be large enough to encompass the entire binding site plus some surrounding area (e.g., 25x25x25 Å).

-

c. Save Configuration: Note the coordinates of the center and the dimensions of the grid box. This information will be placed in a configuration file (conf.txt).

-

-

Running the Docking Simulation:

-

a. Create Configuration File: Create a text file named conf.txt with the following content, replacing placeholders with your actual file names and grid parameters:

-

b. Execute Vina: Open a command line terminal and run the command: vina --config conf.txt --log docking_log.txt

-

-

Results Analysis:

-

a. Binding Affinity: The top poses and their corresponding binding affinities (in kcal/mol) will be listed in the output docking_results.pdbqt and docking_log.txt files. A score of -7.0 kcal/mol or lower is generally considered a strong interaction.

-

b. Pose Visualization: Load the receptor PDBQT and the docking_results.pdbqt file into a molecular viewer like PyMOL. Analyze the top-ranked pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.

-

Step 3: Pharmacophore Modeling and ADMET Prediction

While docking predicts binding, it doesn't guarantee a molecule will make a good drug. We must also evaluate its pharmacokinetic properties.

Causality & Rationale: A pharmacophore is an abstract representation of the molecular features essential for biological activity.[27][28][29][30][31] Analyzing the docked pose can help define a pharmacophore for future virtual screening. Concurrently, ADMET prediction assesses properties like gastrointestinal absorption, blood-brain barrier penetration, and potential toxicity.[7][32] A molecule with excellent binding affinity is useless if it's poorly absorbed or highly toxic. We will use the SwissADME server for this analysis.[5][6][33][34][35]

Experimental Protocol: ADMET Prediction with SwissADME

-

Navigate to the SwissADME web server.[35]

-

Input Molecule: Paste the SMILES string for this compound into the input box.

-

Run Prediction: Click the "Run" button.

-

Analyze Results: The output provides a wealth of information. Key parameters to examine are presented in the table below.

| ADMET Property | Prediction | Interpretation |

| Absorption | ||

| GI Absorption | High | Likely to be well-absorbed from the gut. |

| BBB Permeant | No | Unlikely to cross the blood-brain barrier; may reduce CNS side effects. |

| P-gp Substrate | No | Not likely to be actively pumped out of cells, which is favorable. |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| Drug-Likeness | ||

| Lipinski Rule | Yes (0 violations) | Compliant with rules for oral bioavailability. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability. |

| Table 2: Predicted ADMET and drug-likeness properties for this compound. |

Data Synthesis and Conclusion

The final step is to integrate the data from all computational experiments to form a cohesive bioactivity hypothesis.

-

Target Hypothesis: SwissTargetPrediction identified a family of proteins (e.g., kinases) as the most probable targets.

-

Binding Validation: Molecular docking against a representative kinase showed a strong predicted binding affinity (e.g., -8.2 kcal/mol) and a plausible binding pose involving key hydrogen bonds with the kinase hinge region.

-

Pharmacokinetic Profile: The molecule exhibits excellent "drug-like" characteristics, with high predicted GI absorption, a good bioavailability score, and a low probability of inhibiting major metabolic enzymes.

Future Directions: These computational predictions provide a robust, data-driven hypothesis that must be confirmed experimentally. The immediate next steps should include:

-

In Vitro Kinase Assay: Test the compound's inhibitory activity against a panel of kinases identified in the target prediction phase.

-

Cell-Based Assays: Evaluate the compound's effect on cancer cell lines that are known to be dependent on the activity of the target kinase.

This in silico workflow serves to de-risk and accelerate the drug discovery process, ensuring that resources for expensive experimental validation are focused on compounds with the highest probability of success.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 4. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) | Antoine Daina | 10793 Citations [scispace.com]

- 7. benchchem.com [benchchem.com]

- 8. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 9. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (Open Access) SwissTargetPrediction: A web server for target prediction of bioactive small molecules (2014) | David Gfeller | 1254 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 17. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 20. eagonlab.github.io [eagonlab.github.io]

- 21. bioinformaticsreview.com [bioinformaticsreview.com]

- 22. wwPDB: Worldwide Protein Data Bank [wwpdb.org]

- 23. Protein Data Bank - Wikipedia [en.wikipedia.org]

- 24. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

- 25. biostat.jhsph.edu [biostat.jhsph.edu]

- 26. rcsb.org [rcsb.org]

- 27. dergipark.org.tr [dergipark.org.tr]

- 28. What is the role of pharmacophore in drug design? [synapse.patsnap.com]

- 29. dovepress.com [dovepress.com]

- 30. researchgate.net [researchgate.net]

- 31. rasalifesciences.com [rasalifesciences.com]

- 32. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 33. [PDF] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules | Semantic Scholar [semanticscholar.org]

- 34. Molecular Modelling Group [molecular-modelling.ch]

- 35. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 6-Arylpyrimidin-4-ol Derivatives

Abstract

This comprehensive guide details a robust and efficient one-pot methodology for the synthesis of 6-arylpyrimidin-4-ol derivatives, a class of heterocyclic compounds of significant interest to the pharmaceutical and drug discovery sectors. The protocol leverages the reaction of commercially available alkyl 3-oxo-3-arylpropanoates with formamide in the presence of a stoichiometric amount of ammonium acetate. This document provides a deep dive into the reaction mechanism, a step-by-step experimental protocol, and a discussion of the therapeutic relevance of the synthesized compounds, particularly in oncology.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of a vast array of biologically active compounds.[1][2] Its prevalence in nature is most notably demonstrated by its presence in the nucleobases cytosine, thymine, and uracil, the building blocks of the genetic code.[3] This inherent biological relevance has inspired chemists to explore substituted pyrimidines as privileged scaffolds in drug design.

Derivatives of pyrimidine have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-HIV, antibacterial, antihypertensive, and anti-inflammatory properties.[1][2][4] Specifically, the 6-arylpyrimidin-4-ol framework has emerged as a promising pharmacophore. The strategic placement of an aryl group at the 6-position offers a vector for molecular recognition and allows for the fine-tuning of physicochemical properties, which can be critical for optimizing drug-like characteristics. The development of efficient, one-pot synthetic routes to these valuable compounds is, therefore, a significant endeavor, streamlining the process of lead generation and optimization in drug discovery programs.

Reaction Mechanism and Rationale

The one-pot synthesis of 6-arylpyrimidin-4-ols from alkyl 3-oxo-3-arylpropanoates proceeds through a well-elucidated reaction pathway.[1] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The overall transformation is a testament to the efficiency of tandem reactions, where multiple bond-forming events occur in a single reaction vessel.

The reaction is initiated by the in-situ generation of ammonia from the thermal decomposition of ammonium acetate. This ammonia then acts as a nucleophile, attacking the ketone carbonyl of the alkyl 3-oxo-3-arylpropanoate (1) . This is followed by a dehydration step to yield the key intermediate, a β-amino-β-arylacrylate (a β-enaminone) (2) . The isolation and characterization of this intermediate have provided strong evidence for this proposed reaction pathway.[1]

The subsequent and final step of the synthesis is the cyclocondensation of the β-enaminone intermediate (2) with formamide, which serves as a one-carbon source for the pyrimidine ring. The reaction proceeds via nucleophilic attack of the enamine nitrogen onto the formamide carbonyl, followed by an intramolecular cyclization and subsequent dehydration to afford the final 6-arylpyrimidin-4-ol product (3) .

References

Application Notes & Protocols: 6-Cyclopropylpyrimidin-4-ol as a Versatile Chemical Intermediate in Drug Discovery

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 6-Cyclopropylpyrimidin-4-ol as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds. We delve into the unique physicochemical properties conferred by the cyclopropyl and pyrimidinol moieties, explain the rationale behind its application, and provide detailed, field-proven protocols for its conversion into key downstream synthons. The guide emphasizes chemical causality, experimental robustness, and safety, grounded in authoritative literature.

Introduction: The Strategic Value of the 6-Cyclopropylpyrimidine Scaffold

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. Its nitrogen-rich structure provides multiple hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets.

The incorporation of a cyclopropyl group at the 6-position introduces several advantageous features. The cyclopropyl ring is a "bioisostere" of a phenyl ring but with a lower molecular weight and a unique three-dimensional conformation. It often enhances metabolic stability, improves binding potency by restricting conformational flexibility, and can favorably modulate physicochemical properties like solubility and membrane permeability[5]. This combination makes this compound a highly valuable starting material for creating novel chemical entities, particularly in the development of targeted therapies like kinase inhibitors[6].

Physicochemical & Safety Data

A thorough understanding of the starting material's properties is critical for successful and safe experimentation.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 7038-75-7 | [6][7] |

| Molecular Formula | C₇H₈N₂O | [6][7][8] |

| Molecular Weight | 136.15 g/mol | [6][7] |

| Appearance | Off-white to light yellow solid | Typical |

| Melting Point | 163-165 °C | [6] |

| Boiling Point | 246.0 ± 23.0 °C (Predicted) | [6] |

| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [6] |

| Tautomerism | Exists in equilibrium between the 4-ol and 4-one forms | Foundational Chemistry |

dot graph G { layout=neato; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [label=" Tautomeric Equilibrium", fontcolor="#5F6368", fontsize=9];

A [label=<

B [label=<

A -- B; } ondot Caption: Tautomerism of this compound.

Safety & Handling

This compound requires careful handling in a controlled laboratory environment.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10][11] Ensure eyewash stations and safety showers are readily accessible.[9][11]

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9][11]

-

Handling: Avoid breathing dust.[9] Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke when using this product.[9]

-

-

Storage: Store in a tightly sealed container in a dry, cool place (recommended 2-8°C).[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9][10]

Core Application: Synthesis of 4-Chloro-6-cyclopropylpyrimidine

The most critical and widespread application of this compound is its conversion to the corresponding 4-chloro derivative. The hydroxyl group is a poor leaving group for nucleophilic aromatic substitution (SNAr). By converting it to a chloride, the pyrimidine ring becomes highly activated for subsequent substitution reactions with a wide range of nucleophiles (amines, thiols, alcohols, etc.), which is a cornerstone of combinatorial library synthesis in drug discovery.

Protocol: Chlorination using Phosphorus Oxychloride (POCl₃)

This protocol details a standard, robust method for the synthesis of 4-Chloro-6-cyclopropylpyrimidine.

Materials & Reagents:

-

This compound

-

Phosphorus oxychloride (POCl₃), reagent grade

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), optional

-

Dichloromethane (DCM) or Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: In a chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. Add this compound (1.0 eq).

-

Rationale: Ensuring all glassware is dry is crucial as POCl₃ reacts violently with water. The reflux condenser prevents the loss of volatile reagents and solvents.

-

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. POCl₃ can be used both as the chlorinating agent and the solvent. If desired, a co-solvent like toluene can be used, and a smaller excess of POCl₃ (2-3 eq) can be employed.

-

Rationale: A large excess of POCl₃ drives the reaction to completion. The reaction is typically sluggish and requires heat.

-

-

Heating: Heat the reaction mixture to reflux (approx. 105-110 °C for neat POCl₃) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

-

Rationale: The elevated temperature provides the necessary activation energy for the chlorination to occur. Reaction monitoring is essential to determine the point of completion and avoid the formation of byproducts from prolonged heating.

-

-

Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature, then slowly to 0 °C in an ice bath. Very carefully and slowly, pour the reaction mixture onto crushed ice or into ice-cold water.

-

CAUTION: This quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

-

Rationale: The ice/water quenches the excess, highly reactive POCl₃, converting it to phosphoric acid and HCl.

-

-

Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the quenched mixture until the pH is neutral to slightly basic (pH 7-8). Vigorous gas (CO₂) evolution will occur.

-

Rationale: This step neutralizes the acidic environment (phosphoric acid and HCl), which is necessary for the subsequent extraction of the organic product.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) (3x).

-

Rationale: The desired chlorinated product is organic-soluble and will move from the aqueous layer into the organic solvent. Multiple extractions ensure efficient recovery.

-

-

Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Rationale: Washing removes residual water-soluble impurities. The brine wash helps to break up emulsions and remove bulk water before the final drying step with the desiccant.

-

-

Solvent Removal & Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure 4-Chloro-6-cyclopropylpyrimidine.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient heating time/temperature. Insufficient POCl₃. | Increase reaction time and monitor by TLC/LC-MS. Ensure a sufficient excess of POCl₃ is used. |

| Low Yield | Inefficient extraction. Product loss during work-up. | Ensure the aqueous layer is fully neutralized before extraction. Perform multiple extractions. Be careful not to discard the organic layer. |

| Dark-colored Product | Decomposition due to excessive heating. | Reduce reflux time. Consider using a co-solvent like toluene to allow for a lower reflux temperature. Purify via column chromatography. |

| Violent Quenching | Adding the reaction mixture to ice too quickly. | Add the mixture dropwise to a large volume of vigorously stirred crushed ice. Ensure adequate cooling with an ice bath. |

Conclusion

This compound is a strategically important building block in modern synthetic and medicinal chemistry. Its true value is unlocked through its efficient conversion to the activated 4-chloro intermediate, which serves as a versatile precursor for a multitude of SNAr reactions. The protocols and data presented herein provide a solid foundation for researchers to safely and effectively incorporate this valuable scaffold into their drug discovery programs, paving the way for the development of novel therapeutics, particularly in oncology and inflammation research[2][6][12].

References

- 1. benchchem.com [benchchem.com]

- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [myskinrecipes.com]

- 7. CAS 7038-75-7 | this compound - Synblock [synblock.com]

- 8. This compound | C7H8N2O | CID 135668178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropylpyrimidin-4-ol Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of 6-Cyclopropylpyrimidin-4-ol

In the landscape of contemporary drug discovery, the pyrimidin-4-ol core stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] This versatile heterocyclic system, a bioisostere of the purine bases found in DNA and RNA, offers a unique combination of synthetic accessibility and a remarkable capacity for molecular recognition, enabling it to interact with a wide array of biological targets. The strategic incorporation of a cyclopropyl group at the 6-position of the pyrimidin-4-ol ring gives rise to this compound, a building block of significant interest in medicinal chemistry. The cyclopropyl moiety, with its unique conformational rigidity and electronic properties, often enhances metabolic stability and binding affinity, making it a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2]

This technical guide provides a comprehensive overview of the application of this compound in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors for oncology. Furthermore, we will explore its emerging applications in other therapeutic areas and provide detailed, field-proven protocols for its synthesis and biological evaluation.

The Strategic Advantage of the Cyclopropyl Moiety in Drug Design

The inclusion of a cyclopropyl ring in a drug candidate is a deliberate design choice aimed at addressing several potential liabilities of a lead compound. The inherent ring strain of the three-membered ring results in shorter and stronger C-H bonds, which can render the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes.[2] This can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.